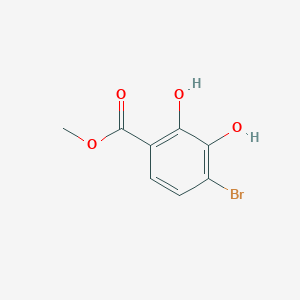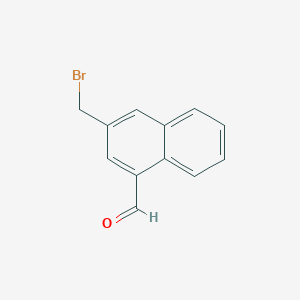
4-(Triethoxysilyl)butane-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Triethoxysilyl)butane-2-thiol is an organosilicon compound with the molecular formula C10H24O3SSi. It is a thiol-functionalized silane, which means it contains both a thiol group (-SH) and a triethoxysilyl group (-Si(OEt)3). This compound is used in various applications due to its ability to form strong bonds with both organic and inorganic materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Triethoxysilyl)butane-2-thiol can be synthesized through the reaction of 4-chlorobutane-2-thiol with triethoxysilane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Triethoxysilyl)butane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and other electrophiles are common reagents.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Alkanes are formed.
Substitution: Various substituted thiols are produced.
Applications De Recherche Scientifique
4-(Triethoxysilyl)butane-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: The compound is employed in the immobilization of biomolecules on surfaces for biosensor applications.
Medicine: It is used in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mécanisme D'action
The mechanism of action of 4-(Triethoxysilyl)butane-2-thiol involves the formation of covalent bonds between the thiol group and various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which then condense to form siloxane bonds. This dual functionality allows the compound to act as a bridge between organic and inorganic materials, enhancing their compatibility and adhesion.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercaptopropyltriethoxysilane: Similar in structure but with a shorter carbon chain.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a thiol group.
(3-Glycidoxypropyl)trimethoxysilane: Contains an epoxy group instead of a thiol group.
Uniqueness
4-(Triethoxysilyl)butane-2-thiol is unique due to its longer carbon chain, which provides greater flexibility and distance between the functional groups. This can enhance its ability to form stable and strong bonds with various substrates, making it particularly useful in applications requiring robust adhesion and surface modification.
Propriétés
Numéro CAS |
57640-10-5 |
|---|---|
Formule moléculaire |
C10H24O3SSi |
Poids moléculaire |
252.45 g/mol |
Nom IUPAC |
4-triethoxysilylbutane-2-thiol |
InChI |
InChI=1S/C10H24O3SSi/c1-5-11-15(12-6-2,13-7-3)9-8-10(4)14/h10,14H,5-9H2,1-4H3 |
Clé InChI |
XUGBJJNOIWRRPH-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCC(C)S)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




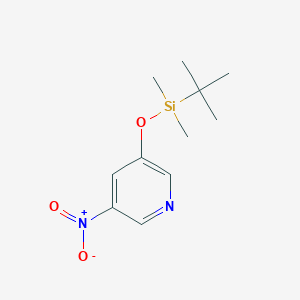
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)
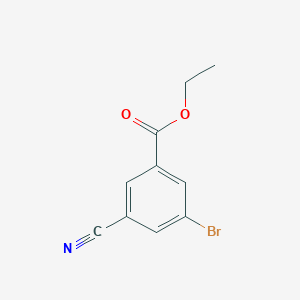
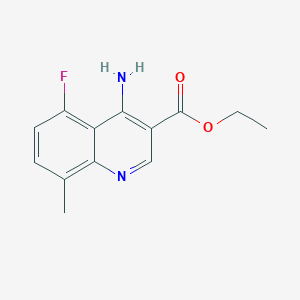
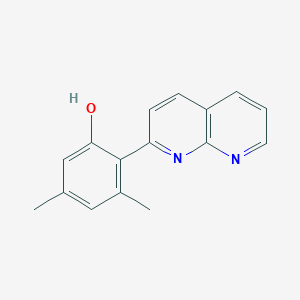
![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)
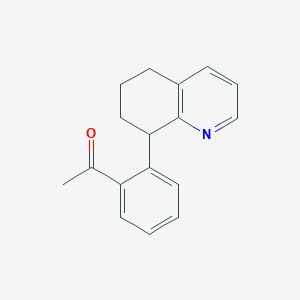

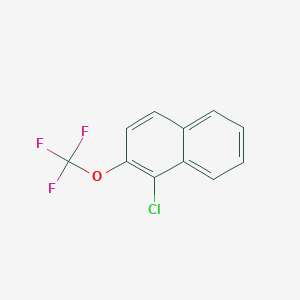
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)
